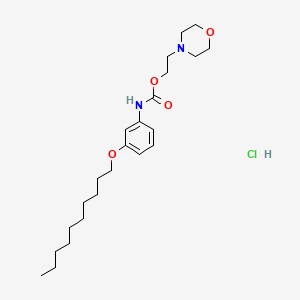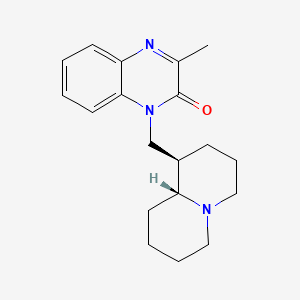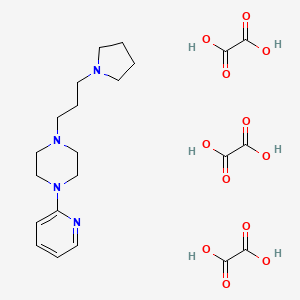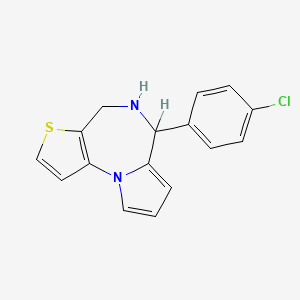
5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrrolo, thieno, and diazepine rings, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted pyrroles and thiophenes, followed by cyclization reactions to form the fused ring system. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
“5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or participating in redox reactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Known for their biological activity and use in medicinal chemistry.
Thieno[2,3-d]pyrimidines: Similar in structure and often studied for their pharmacological properties.
Diazepines: A well-known class of compounds with various therapeutic applications.
Uniqueness
“5,6-Dihydro-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” stands out due to its fused ring system, which combines elements of pyrrolo, thieno, and diazepine structures
Eigenschaften
CAS-Nummer |
136334-15-1 |
|---|---|
Molekularformel |
C16H13ClN2S |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
9-(4-chlorophenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H13ClN2S/c17-12-5-3-11(4-6-12)16-14-2-1-8-19(14)13-7-9-20-15(13)10-18-16/h1-9,16,18H,10H2 |
InChI-Schlüssel |
NNPIOGDLCWQQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


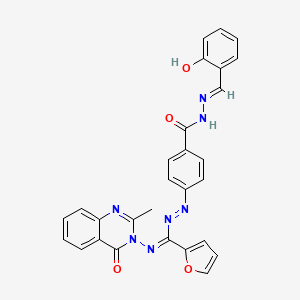
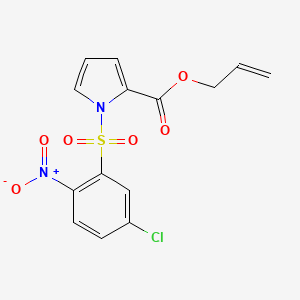
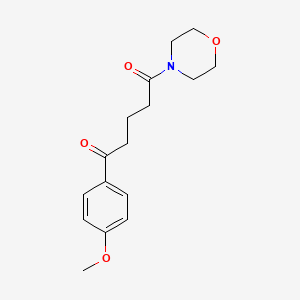
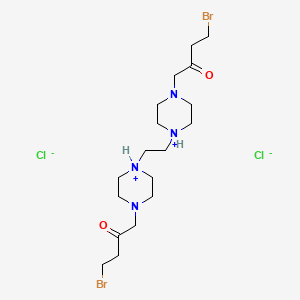
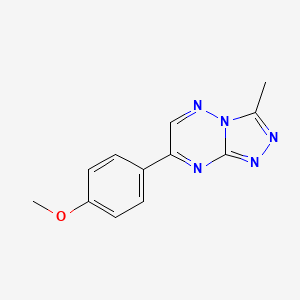
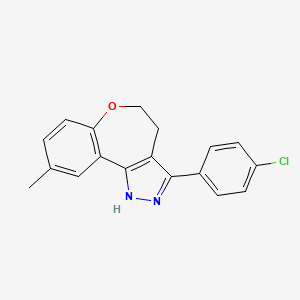
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
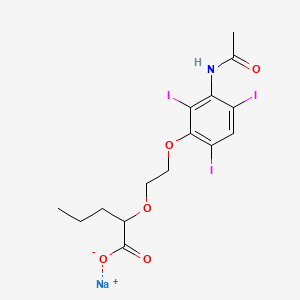
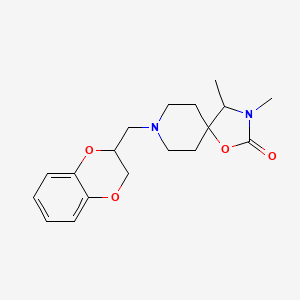
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
